molecular formula C9H7BrN2O2 B1461794 methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-15-2

methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1461794
CAS No.: 871583-15-2
M. Wt: 255.07 g/mol
InChI Key: ITZFLYIVVIQWBD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 870235-32-8) is a high-value chemical intermediate for pharmaceutical research and discovery. This compound features a bromo-substituted pyrrolo[3,2-c]pyridine core, a privileged scaffold in medicinal chemistry known for its potential in developing kinase-targeted therapies. Scientific literature indicates that analogs based on the 1H-pyrrolo[3,2-c]pyridine structure demonstrate potent biological activity by functioning as inhibitors of key oncogenic targets. For instance, closely related derivatives have been developed into potent and selective inhibitors of MPS1 kinase (also known as TTK), a crucial regulator of the spindle assembly checkpoint that is aberrantly overexpressed in a wide range of human cancers . The inhibition of such kinases represents a promising strategy in cancer research, particularly for targeting tumors with chromosomal instability . Furthermore, the bromo substituent at the 4-position of this scaffold provides a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies. With a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol , this reagent is intended for use by qualified researchers in the synthesis and development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZFLYIVVIQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653288
Record name Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871583-15-2
Record name Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and is characterized by a pyrrole moiety fused to a pyridine ring, which is a common feature in many biologically active compounds. The presence of the bromine atom and the carboxylate group contributes to its reactivity and biological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism : The compound induces apoptosis in cancer cells, which is crucial for controlling tumor growth. It has been shown to inhibit cell proliferation and migration in breast cancer models (4T1 cell line) .
  • Case Study : A study demonstrated that compounds with similar structures showed significant cytotoxicity against ovarian and breast cancer cell lines, suggesting that this compound may share similar mechanisms .

2. Antimycobacterial Activity

Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

  • Findings : Compounds within this class have shown promising results with low minimum inhibitory concentrations (MIC), indicating potent antimycobacterial activity. For instance, some derivatives exhibited MIC values below 0.15 µM .

3. Anti-HIV Activity

The compound has also been investigated for its potential antiviral properties, particularly against HIV.

  • Research Insights : Certain derivatives demonstrated moderate activity in inhibiting HIV replication, with effective concentrations (EC50) below 10 µM being reported for specific analogs . The ester substituent at position 4 significantly influences this activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be explained through structure-activity relationship studies:

Substituent Activity Impact
Bromine at position 4Enhances anticancer activity
Ester groupInfluences antiviral efficacy
Distance between pyrrolopyridine scaffold and phenyl ringCritical for biological activity

These relationships are essential for guiding the design of new derivatives with enhanced potency and selectivity.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 870235-32-8
  • Appearance : Light yellow to brown solid
  • Purity : Typically over 96% as determined by HPLC

Research has identified several promising biological activities associated with methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and its derivatives:

Antidiabetic Activity

Studies have shown that derivatives of pyrrolo[3,2-c]pyridine can significantly reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. Specifically, compounds with specific substituents at the 4-position have demonstrated increased insulin sensitivity in vitro, suggesting potential applications in treating type 2 diabetes and related metabolic disorders .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells, indicating a selective action that could be advantageous in cancer therapy .

Anti-inflammatory Effects

Research indicates that pyrrolo[3,2-c]pyridine derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammatory processes and tissue remodeling. These compounds have shown significant inhibitory activity against MMP-2 and MMP-9, suggesting their potential use in treating inflammatory diseases .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds:

Synthesis of Kinase Inhibitors

This compound is used to develop selective inhibitors for various kinases involved in critical signaling pathways related to cancer and other diseases. Its structural framework allows for modifications that enhance selectivity and potency against specific targets .

Development of New Therapeutics

The compound's unique chemical structure lends itself to modifications that can lead to new therapeutic agents targeting diseases mediated by specific biological pathways, including chronic renal disease and cardiovascular disorders .

Case Study 1: Antidiabetic Research

A study evaluated the effects of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine derivatives on glucose metabolism in diabetic mouse models. Results indicated a significant reduction in blood glucose levels with minimal side effects, supporting further development for clinical applications in diabetes management.

Case Study 2: Cancer Cell Line Testing

In vitro testing against breast and ovarian cancer cell lines revealed that certain derivatives had a higher selectivity index compared to standard chemotherapeutics, which could lead to less toxic treatment options for patients.

Comparison with Similar Compounds

Methyl 4-Chloro-1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate

  • Synthesis : Prepared via thermolysis of methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate, yielding 53–56% .
  • Reactivity: Undergoes nucleophilic substitution (e.g., with propanol or trifluoroethanol) to form alkoxy derivatives (72–79% yields) . Also participates in alkylation (e.g., methylation at N1, 96% yield) and hydrolysis to carboxylate salts .
  • Applications : Serves as a scaffold for diversifying chemical libraries in drug discovery due to its isosteric similarity to indoles .

Methyl 4-Bromo-1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate

Methoxy-Substituted Derivatives

Methyl 6-Chloro-4-Methoxy-1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate

  • Structure : Methoxy group at position 4 and chlorine at position 6 (CAS 871583-21-0) .
  • Synthesis: Not explicitly described, but methoxy groups are typically introduced via nucleophilic substitution or alkoxylation.

Ring-Position Isomers

Ethyl 5-Bromo-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate

  • Comparison : The [3,2-b] ring fusion shifts substituent positions, altering steric and electronic interactions. This isomer may exhibit distinct reactivity in metal-catalyzed reactions compared to [3,2-c] systems.

Comparative Data Table

Compound Substituents Key Reactivity/Applications Yield in Synthesis Reference
Methyl 4-Cl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Cl at C4 Nucleophilic substitution (e.g., alkoxylation), alkylation at N1 53–56%
Methyl 4-Br-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Br at C4 Hypothesized enhanced cross-coupling reactivity N/A
Methyl 6-Cl-4-OMe-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Cl at C6, OMe at C4 Potential reduced electrophilicity at C4 due to OMe electron donation N/A
Ethyl 5-Br-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Br at C5, ethyl ester Reactivity influenced by [3,2-b] ring fusion N/A

Reactivity and Functionalization Potential

  • Halogen Reactivity : Bromine at C4 offers advantages in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) over chlorine due to faster oxidative addition .
  • Ester Hydrolysis : The methyl ester can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH, quantitative yield observed for chloro analog) .
  • N1 Functionalization : Alkylation at the pyrrole nitrogen (e.g., with iodomethane) proceeds efficiently (96% yield for chloro analog) .

Preparation Methods

Starting Materials and Halogenation

  • Starting material : 4-amino-2-bromopyridine derivatives are commonly used as precursors.
  • Bromination : Selective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as AIBN under reflux conditions in solvents like carbon tetrachloride. This step yields the 4-bromo intermediate essential for further transformations.

Formation of Pyrrolopyridine Core

  • Cyclization : The pyrrolo[3,2-c]pyridine core is formed via base-catalyzed ring closure of sulfonamide or amino-substituted pyridine intermediates. For example, sulfonamide derivatives of 4-amino-2-bromopyridine undergo Sonogashira cross-coupling with alkynes followed by intramolecular cyclization under basic conditions to form the fused heterocycle.
  • Protection strategies : Boc protection at the N-1 position of the pyrrolopyridine ring is often employed to improve yields and selectivity during subsequent substitutions.

Palladium-Catalyzed Cross-Coupling

  • Sonogashira coupling : Utilized to introduce alkynyl substituents onto the pyridine ring before cyclization.
  • Suzuki-Miyaura coupling : Employed for substitution at the 4-bromo position to introduce various aryl or heteroaryl groups, using phenylboronic acid or other boron reagents with Pd(dppf)Cl2 as the catalyst and potassium carbonate as the base in dioxane/water mixtures at elevated temperatures (around 80 °C).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination NBS, AIBN, CCl4, reflux 5 h ~68 Selective bromination at 4-position
Azide substitution Sodium azide, DMF, 100 °C, 2 h Not specified Followed by workup with water and drying
Boronation (Borylation) Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 80 °C, 8 h Not specified Prepares boronate ester for Suzuki coupling
Suzuki coupling Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80 °C Not specified Used for aryl substitution at 4-position
Cyclization Base-catalyzed ring closure of sulfonamide intermediate 54-88 Yield depends on precursor and protecting groups

Detailed Research Findings

  • The use of sulfonamide intermediates enhances the efficiency of the domino cyclization to form the pyrrolopyridine core, likely by increasing the acidity of the anilinic proton, thus facilitating ring closure.
  • Protecting-group strategies, especially Boc protection at the N-1 position, are crucial for improving the yield of subsequent functionalization steps, particularly palladium-mediated substitutions at the 6-position of the pyrrolopyridine scaffold.
  • The palladium-catalyzed cross-coupling reactions are performed under nitrogen atmosphere with precise control of temperature (typically 80 °C) to ensure high selectivity and yield.
  • Alternative synthetic routes involve the preparation of key intermediates such as 4-ethynyl-1-methyl-1H-pyrazole, which is coupled with halogenated pyridine derivatives to form cyclization precursors, followed by base-mediated ring closure.
  • The final product, this compound, can be isolated as a solid after purification steps including aqueous workup, filtration through Celite, drying over sodium sulfate, and concentration under reduced pressure.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Outcome/Remarks
Bromination Radical bromination NBS, AIBN, CCl4 Reflux 5 h Selective 4-bromo substitution
Azide substitution Nucleophilic substitution Sodium azide, DMF 100 °C, 2 h Intermediate functionalization
Borylation Pd-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 80 °C, 8 h Boronate intermediates for coupling
Sonogashira coupling Pd-catalyzed alkynylation Alkynes, Pd catalyst Room temp to 80 °C Introduction of alkyne substituents
Cyclization Base-mediated ring closure Base, sulfonamide intermediates Variable Formation of pyrrolopyridine core
Suzuki coupling Pd-catalyzed arylation Arylboronic acids, Pd catalyst, base 80 °C, aqueous-organic solvent Functionalization at 4-position
Protection/deprotection Boc protection and TFA deprotection Boc2O, TFA Room temp Improves yields and selectivity

Q & A

Q. What are the common synthetic routes to methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and how is regioselectivity achieved?

The synthesis typically involves functionalization of the pyrrolopyridine core. For example, halogenation at the 4-position can be achieved via direct bromination or substitution of a pre-existing leaving group (e.g., chloro). In one method, methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes nucleophilic substitution using bromine sources under basic conditions. Regioselectivity is controlled by steric and electronic factors of the heterocyclic ring, with the 4-position being more reactive due to conjugation with the carboxylate group .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (normal-phase silica, 0–80% EtOAc/cyclohexane) is widely used for purification. Trituration with solvents like methyl tert-butyl ether (MTBE) or ethyl acetate is employed to remove impurities, yielding solids with >95% purity. HPLC/MS and <sup>1</sup>H NMR are critical for verifying purity .

Q. How is the compound characterized structurally and functionally?

Key characterization methods include:

  • <sup>1</sup>H NMR : Peaks at δ 3.93–3.96 ppm (ester methyl) and δ 7.04–7.90 ppm (aromatic protons) confirm the core structure .
  • HPLC/MS : Retention times (e.g., Rt = 1.48 min) and molecular ion peaks (e.g., m/z 275.0579 [M+H]<sup>+</sup>) validate molecular weight and purity .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for substituting the 4-bromo group?

The 4-bromo substituent is a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization involves:

  • Catalyst selection : t-BuBrettPhosPdG3 with t-BuBrettPhos ligand enhances reactivity for aryl ether formation (e.g., trifluoroethoxy substitution) .
  • Solvent/base systems : THF/toluene mixtures with Cs2CO3 improve yields (e.g., 79% for trifluoroethoxy substitution) .
  • Temperature : Reactions at 80°C for 22 hours ensure completion .

Q. What strategies mitigate competing N-alkylation versus O-alkylation in modifying the pyrrolo nitrogen?

N-Alkylation (e.g., using iodomethane) is favored under mild conditions (25°C, Cs2CO3 in DMA), achieving >95% selectivity. Steric hindrance from the ester group directs alkylation to the pyrrolo nitrogen rather than the pyridine nitrogen .

Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?

Electron-withdrawing groups (e.g., ester at C2) activate the pyrrolopyridine ring for SNAr at C4. Bromine’s electronegativity further enhances leaving-group ability, enabling substitutions with alkoxides or amines under mild conditions (e.g., 45°C with NaOH/EtOH) .

Q. What analytical approaches resolve contradictions in reaction yields reported under similar conditions?

Discrepancies in yields (e.g., 72% vs. 96% for analogous reactions) may arise from:

  • Catalyst loading : Higher Pd concentrations (4 mol%) improve turnover .
  • Moisture sensitivity : Use of 4 Å molecular sieves prevents hydrolysis in moisture-sensitive reactions .
  • Workup protocols : Trituration vs. column chromatography can affect isolated yields .

Methodological Considerations

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Key issues include:

  • Exothermic reactions : Controlled addition of reagents (e.g., NaBH4) prevents runaway reactions .
  • Purification scalability : Switch from column chromatography to recrystallization for cost-effective large-scale purification .

Q. How can computational chemistry predict reactivity trends for derivative synthesis?

Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals, identifying reactive sites. For example, the LUMO at C4 aligns with observed SNAr reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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